Aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane and related compounds are foundational in organic chemistry for creating a diverse array of polyfunctionalized compounds. These compounds are intermediates in synthesizing heterocyclic and open-chain polyfunctionalized molecules. For example, the reactions of isothiocyanates with carbanions derived from alkenes, allenes, acetylenes, and butadienes have been shown to produce various aza diene and aza triene systems, leading to new classes of aza dienes and hemiaminal ethers with rare heteroatom substituents (Nedolya et al., 2011).
Antimicrobial Activity
Research on azo–azomethine derivatives, including those synthesized from reactions involving components related to aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, has demonstrated antimicrobial properties. Certain derivatives have shown weak antimicrobial activity against gram-positive bacteria, yeast, and mold, highlighting the potential for these compounds in developing new antimicrobial agents (Odabaşoǧlu et al., 2007).
Photophysical Properties
Compounds related to aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, such as those with tert-butyl and methoxy substitutions, have been studied for their photophysical properties. These studies are essential for developing organic optoelectronic applications, like organic light-emitting devices (OLEDs), by investigating the fluorescent structure-property relationship of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).
Organometallic Reactions
The photochemical and thermal reactions of organometallic compounds involving structures akin to aza(3-(4-(tert-butyl)phenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane have provided insights into the formation of unique aza-3-phosphaallene complexes. These studies contribute to the understanding of 1,1-addition reactions and the formation of cyanophosphane complexes, aiding in the development of novel organophosphorus compounds (Ionescu et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-13-10-18-16(19(11-13)23-24-5)12-17(21-22-18)14-6-8-15(9-7-14)20(2,3)4/h6-9,12-13H,10-11H2,1-5H3/b23-19+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIJPSLKDLRPHL-FCDQGJHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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